molecular formula C6H13NO4 B3429611 2-Deoxy-scyllo-inosamine CAS No. 76188-89-1

2-Deoxy-scyllo-inosamine

Cat. No.: B3429611
CAS No.: 76188-89-1
M. Wt: 163.17 g/mol
InChI Key: QXQNRSUOYNMXDL-KGJVWPDLSA-N
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Description

2-Deoxy-scyllo-inosamine (DOIA) is a critical aminocyclitol intermediate in the biosynthesis of 2-deoxystreptamine (DOS), the core structure of clinically significant aminoglycoside antibiotics such as neomycin, kanamycin, and butirosin . DOIA is derived from D-glucose-6-phosphate through a multi-step enzymatic cascade. The pathway begins with the formation of 2-deoxy-scyllo-inosose (DOI) via DOI synthase (e.g., NeoC in Streptomyces fradiae), followed by amination using L-glutamine:DOI aminotransferase to generate DOIA . DOIA is subsequently oxidized to 3-amino-2,3-dideoxy-scyllo-inosose (amino-DOI or keto-DOIA) by either NAD-dependent dehydrogenases (e.g., NeoA) or radical SAM enzymes (e.g., BtrN), depending on the organism . This intermediate is then converted to DOS, which serves as the scaffold for glycosylation steps in aminoglycoside assembly .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2S,3S,4R,5S)-5-aminocyclohexane-1,2,3,4-tetrol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4/c7-2-1-3(8)5(10)6(11)4(2)9/h2-6,8-11H,1,7H2/t2-,3+,4+,5-,6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXQNRSUOYNMXDL-KGJVWPDLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(C1O)O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30992803
Record name 5-Aminocyclohexane-1,2,3,4-tetrol
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URL https://comptox.epa.gov/dashboard/DTXSID30992803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76188-89-1, 72075-06-0, 75419-36-2
Record name myo-Inositol, 1-amino-1,2-dideoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76188-89-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Deoxy-scyllo-inosamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072075060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Amino-2,3-dideoxyinositol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075419362
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Aminocyclohexane-1,2,3,4-tetrol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Deoxy-scyllo-inosamine can be synthesized through enzymatic reactions. One common method involves the use of 2-deoxy-scyllo-inosose synthase, which catalyzes the conversion of D-glucose-6-phosphate to 2-deoxy-scyllo-inosose. This intermediate is then converted to this compound through further enzymatic reactions .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of metabolically engineered microorganisms. For example, recombinant strains of Bacillus subtilis have been developed to enhance the biosynthesis of 2-deoxy-scyllo-inosose, which can then be converted to this compound .

Chemical Reactions Analysis

Oxidation at C3 Position

DOIA undergoes stereospecific oxidation at its C3 hydroxyl group to form 3-amino-2,3-dideoxy-scyllo-inosose (amino-DOI), a precursor to DOS. This reaction occurs via two distinct enzymatic mechanisms:

Radical SAM-Dependent Dehydrogenation

  • Enzyme : BtrN (radical S-adenosylmethionine [SAM] dehydrogenase)

  • Pathway : Butirosin biosynthesis in Bacillus circulans

  • Mechanism :

    • SAM is cleaved to generate a 5'-deoxyadenosyl radical (5'-dA- ), which abstracts a hydrogen atom from DOIA’s C3 hydroxyl.

    • A second [4Fe–4S] cluster facilitates electron transfer, enabling two-electron oxidation (alcohol → ketone) .

    • Reaction :
      DOIA+SAMamino-DOI+5-deoxyadenosine+L-methionine\text{DOIA} + \text{SAM} \rightarrow \text{amino-DOI} + 5'\text{-deoxyadenosine} + \text{L-methionine}

Zn-Dependent Dehydrogenation

  • Enzyme : NeoA (NAD(P)+-dependent dehydrogenase)

  • Pathway : Neomycin biosynthesis in Streptomyces fradiae

  • Mechanism :

    • NAD+ acts as a hydride acceptor, oxidizing the C3 hydroxyl to a ketone.

    • Reaction :
      DOIA+NAD+amino-DOI+NADH+H+\text{DOIA} + \text{NAD}^+ \rightarrow \text{amino-DOI} + \text{NADH} + \text{H}^+

Comparative Analysis of DOIA Oxidases

EnzymePathwayCofactorsElectron AcceptorCatalytic Metal
BtrNButirosinSAM, [4Fe–4S] clustersRadical mechanismNone
NeoANeomycinNAD+Hydride transferZn²+

Transamination Reactions

DOIA is both a product and substrate in transamination steps during DOS biosynthesis:

Formation of DOIA from 2-Deoxy-scyllo-inosose (DOI)

  • Enzyme : PLP-dependent aminotransferase (e.g., BtrS in butirosin pathway)

  • Mechanism :

    • L-glutamine donates an amino group to DOI, forming DOIA and α-ketoglutarate.

    • Reaction :
      DOI+L-glutamineDOIA+α-ketoglutarate\text{DOI} + \text{L-glutamine} \rightarrow \text{DOIA} + \alpha\text{-ketoglutarate}

Secondary Transamination in DOS Formation

  • Enzyme : NeoB (aminotransferase)

  • Role : Converts amino-DOI to DOS by introducing a second amino group.

Substrate Specificity and Isotope Studies

  • Deuterium Retention : Labeling experiments with D-[4-2H, 3-18O]glucose-6-phosphate confirmed that the C4 hydride of the precursor is retained at C6 of DOI, supporting a reaction mechanism involving transient NAD+-mediated oxidation at C4 .

  • Kinetic Isotope Effect : For DOIS (2-deoxy-scyllo-inosose synthase), kH/kD=2.4k_{\text{H}}/k_{\text{D}} = 2.4, indicating hydride transfer is rate-limiting .

Biosynthetic Context

DOIA sits at a branch point in aminocyclitol metabolism:

  • Butirosin Pathway : Radical SAM-dependent oxidation (BtrN) dominates .

  • Neomycin/Gentamicin Pathways : Zn-dependent dehydrogenases (e.g., NeoA) are conserved .

Structural Insights

  • BtrN Architecture : Contains two [4Fe–4S] clusters; the auxiliary cluster coordinates the substrate’s C3 hydroxyl, enabling proton-coupled electron transfer .

  • NeoA Homology : Despite lacking key Zn-binding motifs in some variants (e.g., BtrE), NeoA homologs retain dehydrogenase activity in most DOS pathways .

Scientific Research Applications

Biosynthesis of Antibiotics

Aminoglycoside Antibiotics
DOIA serves as a precursor in the biosynthesis of several important aminoglycoside antibiotics, including neomycin, gentamicin, kanamycin, and butirosin. The enzymatic pathways involved in its conversion to DOS highlight its significance in antibiotic production. Key enzymes such as 2-deoxy-scyllo-inosose synthase (DOIS) and 2-deoxy-scyllo-inosamine dehydrogenase play pivotal roles in these biosynthetic processes.

Antibiotic Biosynthetic Pathway Key Enzymes
NeomycinDOS pathwayNeoA, NeoB, NeoC
GentamicinDOS pathwayVarious aminotransferases
KanamycinDOS pathwaySimilar enzymes as neomycin
ButirosinDOS pathwayBtrC (DOIS)

The enzyme DOIS catalyzes the conversion of D-glucose-6-phosphate to DOIA, which is essential for the subsequent steps leading to the formation of DOS .

Metabolic Engineering

Enhanced Production Systems
Recent advancements in metabolic engineering have allowed for the optimization of microbial strains to enhance the production of DOIA and its derivatives. For instance, engineered strains of Bacillus subtilis have been developed to improve the yield of DOI through disruption of sugar metabolic pathways and introduction of DOI synthase genes. This approach has resulted in significantly higher titers of DOI, showcasing its potential for industrial applications.

Strain Modification DOI Yield (g/L)
BSDOI-2pgi gene disruption2.3
BSDOI-15pgi and pgcA gene disruption38.0

These engineered strains demonstrate the feasibility of producing DOI from less expensive substrates like sucrose, making the process more cost-effective for pharmaceutical manufacturing .

Research and Development

Biochemical Studies
DOIA is also a subject of extensive biochemical research aimed at understanding its role in antibiotic biosynthesis. Studies have elucidated the mechanisms by which enzymes interact with DOIA to facilitate its conversion into various antibiotic compounds. For example, research on radical SAM-dependent mechanisms has provided insights into how DOIA undergoes oxidation to form amino-2-deoxy-scyllo-inosose, an important intermediate in antibiotic synthesis .

Pharmaceutical Applications

Potential Therapeutic Uses
Beyond its role in antibiotic production, there is ongoing research into the potential therapeutic applications of DOIA and its derivatives. Given that aminoglycosides exhibit activity against a range of bacterial infections, understanding the biosynthetic pathways involving DOIA could lead to the development of novel antibiotics with improved efficacy and reduced resistance profiles.

Case Studies

  • Biosynthesis Research in Micromonospora sagamiensis
    A study demonstrated that a mutant strain requiring 2-deoxystreptamine accumulated significant amounts of DOIA when cultured under specific conditions, highlighting its importance in antibiotic biosynthesis .
  • Metabolic Engineering Success
    Research involving Bacillus subtilis showed that introducing DOI synthase genes significantly increased DOI production compared to wild-type strains, illustrating the impact of genetic modifications on biosynthetic efficiency .

Mechanism of Action

The mechanism of action of 2-deoxy-scyllo-inosamine involves its role as an intermediate in the biosynthesis of aminoglycoside antibiotics. These antibiotics exert their effects by binding to bacterial ribosomal RNA, inhibiting protein synthesis and ultimately leading to bacterial cell death .

Comparison with Similar Compounds

Table 2: Enzymatic Comparison of DOIA Oxidation Pathways

Feature NeoA (NAD-Dependent Dehydrogenase) BtrN (Radical SAM Enzyme)
Cofactor NAD+ SAM and [4Fe-4S] cluster
Mechanism Hydride transfer Radical-mediated dehydrogenation
Oxygen Requirement Aerobic Anaerobic
Organism Streptomyces fradiae (neomycin pathway) Bacillus circulans (butirosin pathway)
Key Reference

Functional Implications of Structural Differences

  • DOI vs. DOIA : The replacement of DOI’s ketone group (C1) with an amine (C3) in DOIA enables subsequent oxidation and amination steps critical for DOS formation .
  • DOIA vs. DOS: DOS’s dual amines (C1 and C3) enhance its ability to bind bacterial ribosomal RNA, a feature absent in DOIA. This structural distinction underpins DOS’s role as the pharmacophore in aminoglycosides .
  • Inosamycins: Unlike most aminoglycosides, inosamycins incorporate DOIA instead of DOS, resulting in altered antibiotic activity and highlighting the importance of amine positioning .

Evolutionary and Biotechnological Insights

The conservation of DOIA biosynthesis across diverse actinomycetes (e.g., Streptomyces, Micromonospora) underscores its evolutionary significance .

Biological Activity

2-Deoxy-scyllo-inosamine (DOIA) is a significant compound in the biosynthesis of aminoglycoside antibiotics, particularly 2-deoxystreptamine (DOS). Understanding its biological activity is crucial for developing novel antibiotics and enhancing existing ones. This article delves into the biochemical pathways involving DOIA, its enzymatic interactions, and its implications in antibiotic production.

Biosynthesis Pathway

The biosynthesis of DOIA begins with D-glucose-6-phosphate, which is converted into 2-deoxy-scyllo-inosose (DOI) through the action of 2-deoxy-scyllo-inosose synthase (DOIS). This enzyme catalyzes a critical carbocycle formation step, establishing the foundation for further transformations leading to DOS and other aminoglycosides.

Key Enzymes Involved

  • 2-Deoxy-scyllo-inosose Synthase (DOIS) : Catalyzes the conversion of D-glucose-6-phosphate to DOI.
  • Gln:2-Deoxy-scyllo-inosose Aminotransferase : Converts DOI to DOIA.
  • NAD-dependent Dehydrogenase : Responsible for oxidizing DOIA to amino-DOI, which is subsequently transformed into DOS.

Mechanistic Insights

The enzymatic reactions involving DOIA have been characterized extensively. For instance, BtrN, a radical S-adenosyl methionine (SAM) enzyme, catalyzes the oxidation of DOIA under anaerobic conditions, producing amino-DOI while consuming SAM. Kinetic studies indicate substrate inhibition by DOIA, suggesting an ordered bi-ter mechanism where SAM is the first substrate followed by DOIA .

Case Studies and Research Findings

Several studies have explored the biological activity and applications of DOIA:

  • Aminoglycoside Antibiotics : Research has shown that aminoglycosides containing DOS exhibit strong antibacterial activity by binding to bacterial ribosomal RNA and inhibiting protein synthesis . The structural diversity of these compounds is essential for their efficacy against various bacterial strains.
  • Antiviral Applications : Some aminoglycosides derived from DOS have been investigated for their potential anti-HIV properties. Their ability to interact with RNA molecules opens avenues for treating viral infections .

Table 1: Key Enzymatic Reactions in DOIA Biosynthesis

Enzyme NameSubstrateProductReaction Type
2-Deoxy-scyllo-inosose Synthase (DOIS)D-glucose-6-phosphate2-Deoxy-scyllo-inososeCarbocycle formation
Gln:2-Deoxy-scyllo-inosose Aminotransferase2-Deoxy-scyllo-inososeThis compoundTransamination
NAD-dependent DehydrogenaseThis compound3-Amino-2,3-dideoxy-scyllo-inososeOxidation

Structural Insights

The crystal structure of DOIS has been elucidated, revealing important details about its catalytic mechanism and interaction with substrates. The presence of metal ions such as Co²⁺ is crucial for enzyme activity, while Zn²⁺ acts as an inhibitor . Understanding these structural characteristics aids in designing inhibitors that could modulate the activity of these enzymes.

Q & A

Q. What is the role of 2-deoxy-scyllo-inosamine in aminoglycoside antibiotic biosynthesis?

DOIAM is a key intermediate in the biosynthesis of 2-deoxystreptamine (DOS), a core component of aminoglycoside antibiotics like kanamycin, neomycin, and butirosin B. It undergoes oxidation at the C3 position by enzymes such as BtrN or DesII to form 3-amino-2,3-dideoxy-scyllo-inosose, a precursor for DOS . Methodologically, isotopic labeling (e.g., with 13C^{13}\text{C}-glucose) and mutant strain feeding experiments (e.g., using Micromonospora sagamiensis idiotrophs) are critical for tracing its incorporation into antibiotic pathways .

Q. How is DOIAM experimentally identified and quantified in microbial cultures?

Isolation involves ion-exchange chromatography (e.g., Amberlite IRC-50 resin) followed by gradient elution with ammonium hydroxide. Detection employs techniques like thin-layer chromatography (TLC) and mass spectrometry (MS), with confirmation via comparison to synthetic standards or NMR analysis of derivatives (e.g., lyophilized fractions) . For quantification, high-performance liquid chromatography (HPLC) coupled with UV or MS detection is standard .

Q. Which enzymes catalyze DOIAM dehydrogenation, and how are they classified?

Two enzyme classes act on DOIAM:

  • EC 1.1.1.329 : NAD(P)+-dependent 2-deoxy-scyllo-inosamine dehydrogenase, requiring zinc and involved in kanamycin/neomycin pathways .
  • EC 1.1.99.38 : Radical SAM-dependent dehydrogenase (e.g., BtrN), which oxidizes DOIAM without flavin or pyridine cofactors, instead using a [4Fe-4S] cluster and S-adenosyl-L-methionine (SAM) . Differentiation requires activity assays (e.g., monitoring NAD(P)H formation or SAM cleavage) and spectroscopic characterization (e.g., EPR for radical intermediates) .

Advanced Research Questions

Q. How do radical SAM enzymes like BtrN mediate two-electron oxidation of DOIAM via radical intermediates?

BtrN employs a radical mechanism involving hydrogen atom transfer (HAT) from the substrate to a 5′-deoxyadenosyl radical generated by SAM cleavage. EPR spectroscopy has detected substrate-derived radicals during catalysis, confirming the involvement of a [4Fe-4S] cluster. Experimental validation includes anaerobic assays with 57Fe^{57}\text{Fe}-enriched clusters and isotopic labeling to track hydrogen transfer . Challenges include stabilizing transient radicals for spectroscopic analysis and reconciling kinetic data with proposed mechanisms .

Q. What experimental strategies resolve contradictions in proposed DOIAM biosynthetic pathways?

Conflicting pathways (e.g., oxidation-amination at C1 vs. C3 first) are addressed via:

  • Isotopic labeling : Feeding 2H^{2}\text{H}- or 13C^{13}\text{C}-glucose to mutant strains and analyzing labeled products via 2H^{2}\text{H} NMR or field-desorption MS .
  • Gene knockout studies : Disrupting neoA or kanK genes to identify accumulated intermediates .
  • Enzyme reconstitution : Testing pathway enzymes in vitro to establish reaction order . For example, Streptomyces ribosidificus studies showed C6 hydroxymethyl group stereospecificity, supporting the shikimate-like dehydroquinate pathway for DOIAM precursors .

Q. What analytical challenges arise in detecting DOIAM-related intermediates, and how are they mitigated?

Challenges include low intermediate concentrations, instability of radical species, and structural similarity to other aminocyclitols. Solutions involve:

  • Trapping radicals : Using rapid-freeze quench EPR to capture transient intermediates .
  • Derivatization : Converting polar intermediates to stable esters or amides for GC-MS analysis .
  • Metabolomics : Employing high-resolution LC-MS/MS with databases tailored for aminocyclitols .

Q. How do structural variations in radical SAM enzymes (e.g., DesII vs. BtrN) influence substrate specificity?

Q. How are contradictions in enzyme classification (e.g., EC 1.1.1.329 vs. EC 1.1.99.38) addressed in literature?

Discrepancies arise from cofactor dependence (NAD(P)+ vs. SAM). Clarification requires:

  • Phylogenetic analysis : Comparing gene clusters (e.g., neoA in Streptomyces vs. btrN in Bacillus) .
  • Biochemical profiling : Testing cofactor requirements and inhibition by SAM analogs (e.g., sinefungin) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Deoxy-scyllo-inosamine
Reactant of Route 2
2-Deoxy-scyllo-inosamine

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